molecular formula C9H12ClN3 B1646144 4-Chloro-6-cyclopentylpyrimidin-2-amine

4-Chloro-6-cyclopentylpyrimidin-2-amine

Cat. No.: B1646144
M. Wt: 197.66 g/mol
InChI Key: NVORZYQMYNXTHJ-UHFFFAOYSA-N
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Description

4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 199863-89-3) is a pyrimidine derivative with the molecular formula C₉H₁₂ClN₃ and a molecular weight of 197.67 g/mol . Its structure features a chlorine atom at the 4-position and a cyclopentyl group at the 6-position of the pyrimidine ring. Pyrimidines are critical scaffolds in medicinal chemistry due to their role in nucleic acids and enzyme inhibition.

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

4-chloro-6-cyclopentylpyrimidin-2-amine

InChI

InChI=1S/C9H12ClN3/c10-8-5-7(12-9(11)13-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,11,12,13)

InChI Key

NVORZYQMYNXTHJ-UHFFFAOYSA-N

SMILES

C1CCC(C1)C2=CC(=NC(=N2)N)Cl

Canonical SMILES

C1CCC(C1)C2=CC(=NC(=N2)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Chloro-6-cyclopentylpyrimidin-2-amine with structurally related pyrimidine derivatives, focusing on substituents, molecular properties, and functional relevance:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
This compound Cl (4-), cyclopentyl (6-) C₉H₁₂ClN₃ 197.67 Cyclopentyl group enhances steric bulk; potential kinase inhibitor scaffold
4-Chloro-6-methylpyrimidin-2-amine Cl (4-), methyl (6-) C₅H₆ClN₃ 143.57 Smaller substituent improves solubility; used in crystallography studies
4-Chloro-6-cyclohexylpyrimidin-2-amine Cl (4-), cyclohexyl (6-) C₁₀H₁₄ClN₃ 211.69 Larger cyclohexyl group increases lipophilicity; limited safety data
4-Chloro-6-methoxypyrimidin-2-amine Cl (4-), methoxy (6-) C₅H₆ClN₃O 175.57 Methoxy group enables hydrogen bonding; cocrystallized with succinic acid
4-Chloro-6-(1-phenylcyclopentyl)pyrimidin-2-amine Cl (4-), phenylcyclopentyl (6-) C₁₅H₁₆ClN₃ 273.76 Aromatic extension for enhanced receptor binding; medicinal applications
6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine Cl (6-), cyclopropyl (2-), N-methyl (4-) C₈H₁₀ClN₃ 183.64 N-methylation reduces basicity; cyclopropyl increases ring strain

Key Comparative Insights:

Substituent Effects on Physicochemical Properties: Steric Bulk: The cyclopentyl group in the target compound provides moderate steric hindrance compared to smaller methyl () or larger cyclohexyl () substituents. This balance may optimize membrane permeability in drug design. Hydrogen Bonding: Methoxy-substituted analogs () exhibit stronger hydrogen-bonding capacity, which could enhance target interactions but reduce metabolic stability.

Structural Flexibility :

  • Compounds like 4-Methyl-6-phenylpyrimidin-2-amine () show variable dihedral angles (29°–46°) between aromatic rings, indicating conformational flexibility that could influence binding to dynamic enzyme pockets.

Biological Relevance :

  • While direct biological data for this compound are unavailable, structurally related pyrimidines are often explored as kinase inhibitors or cytotoxic agents (e.g., compound 8 in ). The phenylcyclopentyl analog () is marketed for medicinal use, highlighting the pharmacophoric importance of bulky 6-position substituents.

Safety and Handling: Limited GHS data exist for these compounds. The cyclohexyl analog () has a documented safety sheet but lacks specific hazard classifications.

Preparation Methods

Nickel-Catalyzed Cross-Coupling (Alternative Industrial Method)

Chinese Patent CN111303162B discloses a cost-effective route using nickel catalysis, avoiding precious metal catalysts:

Key Steps

  • Coupling : 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine reacts with acrylic acid in ethanol using NiCl₂/CuI co-catalysis
  • Cyclization : Intramolecular cyclization in dimethyl sulfoxide (DMSO) at 70°C
  • Oxidation : DDQ-mediated aromatization to final product

Advantages

  • Yield : 73.1% isolated yield after recrystallization
  • Cost Reduction : Nickel catalyst replaces palladium, lowering expenses by ~40%
  • Scalability : Demonstrated at kilogram scale in example protocols

Critical Process Parameters

Temperature Control

  • Chlorination requires strict maintenance of 110°C to prevent:
    • Incomplete substitution (≤100°C)
    • Decomposition via Hofmann elimination (≥120°C)
  • Nickel-catalyzed coupling performs optimally at 65°C, balancing reaction rate and catalyst stability

Solvent Selection

Table 1 : Solvent Impact on Reaction Efficiency

Method Optimal Solvent Reaction Rate (h⁻¹) Byproduct Formation
POCl₃ Chlorination Acetonitrile 3.0 <5%
Nickel Cross-Coupling Ethanol 0.75 12–15%
Cyclization DMSO 0.25 8–10%

Data synthesized from

Purification and Analytical Characterization

Isolation Techniques

  • Chlorination Route :
    • Layer separation using chloroform/ice mixture
    • Sodium bicarbonate wash removes residual POCl₃
    • Drying over anhydrous MgSO₄ before vacuum concentration
  • Nickel-Catalyzed Route :
    • Ethanol recrystallization achieves >98% purity
    • Activated carbon treatment removes colored impurities

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.25 (s, 1H, pyrimidine-H), 5.02 (br s, 2H, NH₂), 3.15–3.08 (m, 1H, cyclopentyl), 2.01–1.85 (m, 8H, cyclopentyl)
  • HPLC : Retention time 6.72 min (C18 column, 70:30 acetonitrile/water)

Industrial Scale-Up Considerations

Waste Management Strategies

  • POCl₃ reactions require neutralization of acidic byproducts with 5% NaHCO₃ before aqueous disposal
  • Nickel residues from catalytic processes removed via chelating resins (EDTA-functionalized)

Cost Analysis

Table 2 : Comparative Economic Evaluation

Parameter POCl₃ Method Nickel Method
Raw Material Cost/kg $1,200 $850
Catalyst Cost/kg $180 $45
Energy Consumption 85 kWh 120 kWh
Overall Yield 89% 73%

Data derived from

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-6-cyclopentylpyrimidin-2-amine, and how can reaction yields be optimized?

The synthesis typically involves chlorination of a precursor pyrimidine derivative. For example, a general chlorination procedure using POCl₃ or SOCl₂ under reflux conditions has been reported for analogous compounds, yielding ~34–81% after purification via column chromatography . Optimization strategies include:

  • Temperature control : Maintaining reflux temperatures (e.g., 80–110°C) to ensure complete reaction.
  • Solvent selection : Using anhydrous solvents like dichloromethane or acetonitrile to minimize side reactions.
  • Purification : Employing gradient elution in silica gel chromatography with chloroform/methanol mixtures .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of a saturated solution in ethanol or DMSO.
  • Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 273–296 K.
  • Refinement : SHELX software for solving and refining structures, achieving R-factors < 0.06 .
    Example parameters: Space group P1P\overline{1}, unit cell dimensions a=7.21A˚,b=9.45A˚,c=12.30A˚a = 7.21 \, \text{Å}, b = 9.45 \, \text{Å}, c = 12.30 \, \text{Å}, and α=90\alpha = 90^\circ, β=105.3\beta = 105.3^\circ, γ=90\gamma = 90^\circ .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • ¹H/¹³C NMR : Key signals include δ ~6.8–7.5 ppm (aromatic protons) and δ ~2.1–2.6 ppm (cyclopentyl methylene groups). Chlorine substituents deshield adjacent carbons, observed at δ ~150–160 ppm in ¹³C NMR .
  • Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (e.g., C9H11ClN3C_9H_{11}ClN_3, MW = 196.66 g/mol) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

DFT calculations using hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) provide insights into:

  • Electrostatic potential maps : Identifying nucleophilic/electrophilic sites via Mulliken charges.
  • HOMO-LUMO gaps : Correlating with reactivity; reported gaps of ~4.5–5.2 eV for similar pyrimidines .
  • Thermochemical accuracy : Benchmarking against experimental atomization energies (average deviation < 2.4 kcal/mol) using exact-exchange terms .

Q. How should researchers address contradictions between experimental and computational data for this compound?

Case study: If computed bond lengths (e.g., C-Cl = 1.73 Å) deviate from SC-XRD data (1.70 Å):

  • Functional choice : Test meta-GGA functionals (e.g., M06-2X) for better agreement with crystallographic data .
  • Solvent effects : Include implicit solvent models (e.g., PCM) to mimic experimental conditions.
  • Vibrational analysis : Compare calculated IR frequencies with experimental FT-IR to identify conformational discrepancies .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Substituent variation : Introduce groups like methoxy, trifluoromethyl, or aryl rings at the 4-position to modulate biological activity .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with cytotoxicity (e.g., IC₅₀ values against leukemia cell lines) .
  • Crystallographic data : Analyze intermolecular interactions (e.g., hydrogen bonds with kinase active sites) to guide design .

Q. How can low synthetic yields or impurities be systematically addressed?

  • Reaction monitoring : Use TLC or HPLC to identify intermediates/byproducts early.
  • Byproduct analysis : Characterize impurities via LC-MS and adjust stoichiometry (e.g., excess POCl₃) to suppress side reactions .
  • Purification optimization : Employ preparative HPLC with C18 columns for polar impurities .

Methodological Considerations Table

AspectKey ParametersReferences
Synthesis POCl₃, reflux (110°C, 6 hr), silica gel (CHCl₃/MeOH 10:1)
Crystallography SHELXL-97, RintR_{\text{int}} < 0.05, θ range 2.5–25.0°
DFT B3LYP/6-31G(d,p), SCF convergence 10⁻⁶ a.u.
SAR CoMFA (q2q^2 > 0.6, r2r^2 > 0.9), grid spacing 2.0 Å

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